1-benzyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-benzyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1-benzyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: Benzyl chloride, 4-chloroacetophenone, and indole-2,3-dione.
Reaction Conditions: The synthesis begins with the alkylation of indole-2,3-dione using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
1-benzyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-benzyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in research to understand its effects on various biological systems, including its antimicrobial and anti-inflammatory properties.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
1-benzyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-Benzyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one: This compound has a similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-Benzyl-3-[2-(4-methyl-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H18ClNO3 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
1-benzyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C23H18ClNO3/c24-18-12-10-17(11-13-18)21(26)14-23(28)19-8-4-5-9-20(19)25(22(23)27)15-16-6-2-1-3-7-16/h1-13,28H,14-15H2 |
InChI Key |
HXVSGEWPAXVWTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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